Lipophilicity and Hydrogen Bond Acceptor Profile vs. 2-Ethoxybenzoyl Analog
The target compound's computed XLogP3-AA value is 2.9, a critical determinant of membrane permeability and metabolic stability [1]. Its closest purchasable analog, 4-[4-(2-ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775452-00-0), is expected to have a higher logP due to the ethyl group, which can alter distribution and clearance profiles [2]. The target compound possesses 8 hydrogen bond acceptors but 0 hydrogen bond donors, creating a unique capacity for specific non-covalent interactions without participating in hydrogen bond donation, a feature not uniformly shared across analogs with different ring substituents [1].
| Evidence Dimension | Calculated Lipophilicity and H-Bond Profile |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; H-Bond Donors = 0; H-Bond Acceptors = 8 |
| Comparator Or Baseline | CAS 1775452-00-0 (2-ethoxy analog): higher predicted logP; H-Bond profile not quantified but altered by ethoxy substitution. |
| Quantified Difference | XLogP3-AA is 2.9 for target; comparator logP is predicted to be higher due to additional methylene group. |
| Conditions | Computed properties from PubChem (source PubChem release 2025.09.15) vs. vendor-reported structure for CAS 1775452-00-0. |
Why This Matters
A difference in logP of even 0.5 units can significantly impact oral absorption and metabolic clearance, making the target compound potentially more suitable for applications requiring lower lipophilicity.
- [1] PubChem Compound Summary for CID 91809813. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia Product Information for CAS 1775452-00-0. Retrieved 2025. View Source
